

Application Notes and Protocols: Dodecanophenone in the Fragrance and Flavor Industry

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Compound of Interest		
Compound Name:	Dodecanophenone	
Cat. No.:	B154281	Get Quote

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Introduction

Dodecanophenone, also known by its synonyms Laurophenone and 1-Phenyl-1-dodecanone, is a long-chain aromatic ketone with the molecular formula C₁₈H₂₈O[1]. Its unique structure, featuring a phenyl group attached to a C12 alkyl chain, imparts distinct physicochemical properties, including significant hydrophobicity, which makes it of interest in various industrial applications[1]. While primarily used as an intermediate in the synthesis of specialty chemicals, its potential application in the fragrance and flavor industry is an area of exploration[1].

These application notes provide a comprehensive overview of the available data on **dodecanophenone**, detailed experimental protocols for its evaluation, and a summary of its safety and regulatory status. A notable discrepancy exists in the reported organoleptic properties of this compound, with some sources citing it as a fragrance ingredient while a manufacturer's Safety Data Sheet (SDS) describes it as "odorless"[2]. This document aims to address this ambiguity and provide a framework for its systematic evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of **dodecanophenone** is presented in Table

1. This data is essential for understanding its behavior in various formulations and for



developing appropriate handling and storage procedures.

Table 1: Physicochemical Properties of **Dodecanophenone**

Property	Value	Reference(s)
CAS Number	1674-38-0	
Molecular Formula	C18H28O	[1]
Molecular Weight	260.41 g/mol	
Appearance	White to beige crystalline solid	[2]
Melting Point	44 - 47 °C (111.2 - 116.6 °F)	[2]
Boiling Point	214 - 215 °C (417.2 - 419 °F) @ 16 mmHg	
Solubility	Insoluble in water. Soluble in organic solvents.	[1]

Organoleptic Properties: A Point of Contention

There is conflicting information regarding the odor profile of **dodecanophenone**. While its use as an intermediate in the fragrance industry suggests it possesses desirable aromatic qualities, a prominent supplier's SDS explicitly states its odor as "odorless"[1][2]. This discrepancy necessitates a thorough organoleptic evaluation to determine its true sensory characteristics.

Should **dodecanophenone** possess a discernible aroma, its long alkyl chain suggests it would likely be a base note with low volatility and high substantivity, potentially contributing to the longevity of a fragrance blend. Its aromatic ketone structure could theoretically impart sweet, floral, or powdery notes.

Application in the Fragrance Industry

Given its physical properties, **dodecanophenone** could serve as a fixative in fragrance formulations, helping to prolong the scent of more volatile components. Its waxy, crystalline nature at room temperature would require it to be dissolved in a suitable solvent before incorporation into a fragrance concentrate.



Recommended Usage Levels (Hypothetical, pending sensory evaluation):

Due to the lack of concrete data, the following are hypothetical starting points for evaluation in a fragrance concentrate:

As a fixative: 0.1% - 2%

• As a modifier: 0.5% - 5%

Application in the Flavor Industry

The use of **dodecanophenone** in the flavor industry is not well-documented. A critical first step for its consideration as a flavor ingredient would be to obtain a FEMA (Flavor and Extract Manufacturers Association) number, which signifies that the substance is generally recognized as safe (GRAS) for its intended use. Currently, no FEMA number appears to be assigned to **dodecanophenone**. If determined to have a favorable taste profile (e.g., creamy, waxy, or subtly fruity), it could potentially be used in applications such as dairy, baked goods, and confectionery.

Safety and Regulatory Information

A comprehensive understanding of the safety and regulatory landscape is crucial for the application of any new ingredient.

Safety:

A Safety Data Sheet for **dodecanophenone** indicates that at the concentrations tested, it is not classified as hazardous to health[2]. However, standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as eye shields and gloves, should always be observed[2].

Regulatory Status:

 RIFM (Research Institute for Fragrance Materials): A specific RIFM safety assessment for dodecanophenone was not found in the public domain. The available assessments for "dodecane" are not applicable as it is a different chemical substance[3][4].



- IFRA (International Fragrance Association): There are currently no specific IFRA standards that restrict or prohibit the use of **dodecanophenone** in fragrance compositions.
- FEMA (Flavor and Extract Manufacturers Association): Dodecanophenone is not currently listed on the FEMA GRAS list.

Experimental Protocols

To address the informational gaps regarding **dodecanophenone**'s sensory properties and performance, the following detailed experimental protocols are provided.

Protocol 1: Sensory Evaluation of Dodecanophenone - Odor Profile

This protocol outlines the methodology for determining the odor characteristics of **dodecanophenone** using a trained sensory panel.

Objective: To identify and quantify the olfactory attributes of **dodecanophenone**.

Materials:

- Dodecanophenone (98% purity or higher)
- Odorless solvent (e.g., Diethyl Phthalate DEP, Ethanol)
- Glass smelling strips
- Odor-free evaluation booths
- Sensory evaluation software or standardized scoresheets

Procedure:

- Panelist Selection and Training:
 - Recruit 10-15 panelists with demonstrated olfactory acuity.
 - Train panelists on a lexicon of standard fragrance descriptors.



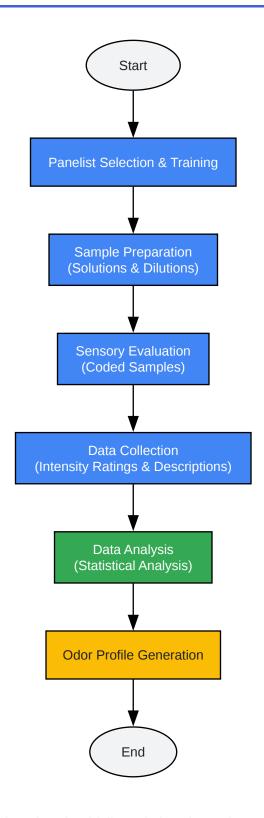
- Calibrate panelists using reference odorants.
- Sample Preparation:
 - Prepare a 10% solution of dodecanophenone in the chosen solvent.
 - Prepare serial dilutions (e.g., 5%, 1%, 0.1%) to evaluate the impact of concentration on the odor profile.
 - Dip smelling strips into each solution and a solvent-only control. Allow the solvent to evaporate for 30 seconds before evaluation.

Evaluation:

- Present the coded smelling strips to the panelists in a randomized order in individual, wellventilated booths.
- Panelists will rate the intensity of various odor descriptors (e.g., floral, fruity, waxy, powdery, woody, animalic) on a 15-point scale.
- Panelists will also provide a qualitative description of the overall scent.
- Data Analysis:
 - Analyze the quantitative data using statistical methods (e.g., ANOVA, spider plots) to identify significant odor attributes.
 - Compile qualitative descriptions to create a comprehensive odor profile.

Workflow for Sensory Evaluation of **Dodecanophenone**:





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Caption: Workflow for the sensory evaluation of **dodecanophenone**.



Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique to identify trace-level odor-active compounds and to characterize the scent of a single substance.

Objective: To determine the odor contribution of **dodecanophenone** as it elutes from a gas chromatograph.

Equipment:

- Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Port (sniffing port).
- Capillary column suitable for fragrance analysis (e.g., DB-5, DB-Wax).
- · Humidifier for the sniffing port air supply.

Procedure:

- Sample Preparation: Prepare a 1% solution of **dodecanophenone** in a suitable volatile solvent (e.g., hexane, ethanol).
- GC Conditions:
 - Injector Temperature: 250°C
 - Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 10 minutes.
 - Carrier Gas: Helium at a constant flow rate.
 - Split Ratio: 50:1
- GC-O Evaluation:
 - A trained panelist will sniff the effluent from the olfactory port throughout the GC run.



- The panelist will record the retention time, duration, intensity, and a descriptor for each odor detected.
- Data Analysis: Correlate the olfactory data with the FID chromatogram to link the perceived odor to the dodecanophenone peak.

Logical Diagram for GC-O Analysis:



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Caption: Logical flow of a Gas Chromatography-Olfactometry analysis.

Protocol 3: Stability Testing in a Fragrance Base

This protocol assesses the stability of **dodecanophenone** in a representative fragrance application.

Objective: To evaluate the chemical stability and odor stability of **dodecanophenone** in a fragrance base under accelerated aging conditions.

Materials:

- Dodecanophenone
- Simple fragrance base (e.g., a floral or woody accord)
- Ethanol (perfumer's grade)
- Glass bottles with airtight caps
- Oven for accelerated aging



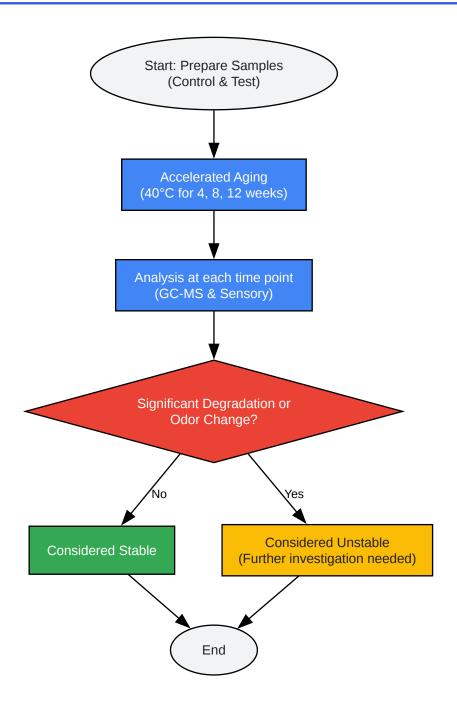
Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

- Sample Preparation:
 - Prepare a 10% solution of the fragrance base in ethanol.
 - Create a test sample by adding 1% **dodecanophenone** to the fragrance base solution.
 - Create a control sample of the fragrance base solution without dodecanophenone.
- Aging Conditions:
 - Store aliquots of the test and control samples under the following conditions:
 - Accelerated Aging: 40°C in an oven for 4, 8, and 12 weeks.
 - Control: Room temperature (20-25°C) in the dark.
- Analysis:
 - Chemical Analysis (GC-MS): At each time point, analyze the samples to quantify the concentration of **dodecanophenone** and to identify any degradation products.
 - Sensory Analysis: A trained sensory panel will evaluate the odor profile of the aged samples compared to the control samples to detect any changes in scent.

Decision Pathway for Stability Testing:





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Caption: Decision pathway for fragrance stability testing.

Conclusion

Dodecanophenone presents an interesting case for the fragrance and flavor industry. While its potential as a long-lasting, waxy, or floral note is plausible based on its chemical structure, the conflicting reports on its basic organoleptic properties highlight the necessity for rigorous, in-



house evaluation. The provided protocols offer a systematic approach to characterizing its sensory profile, performance, and stability. Researchers and developers should proceed with a careful assessment of its safety and regulatory status, particularly the absence of a FEMA GRAS listing for flavor applications, before considering it for commercial use.

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